molecular formula C27H24ClN3O2S B3014110 (7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892415-51-9

(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B3014110
CAS No.: 892415-51-9
M. Wt: 490.02
InChI Key: QDXPOUSZRZJAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C27H24ClN3O2S and its molecular weight is 490.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex molecules often involves multi-step reactions that provide insights into the chemical properties and reactivity of the compound. For example, the synthesis of antitumor imidazotetrazines highlights the complex reactions and potential bioactivity of related compounds. These reactions involve interactions between diazo compounds and isocyanates, leading to products with potential antitumor activity (Stevens et al., 1984). Similarly, the preparation of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution demonstrates the synthetic versatility of chlorinated and sulfur-containing compounds (Bergman & Wachtmeister, 1978).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of related compounds have been studied to understand their chemical behavior and potential applications. For instance, the synthesis and crystal structure analysis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol reveals insights into the molecular conformation and packing, which are crucial for the compound's reactivity and potential biological activity (Dong & Huo, 2009).

Potential Antimicrobial and Antiviral Applications

Some compounds with structural similarities have been evaluated for their antimicrobial and antiviral properties. For example, the synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the bioactivity of nitrogen-containing heterocycles, suggesting possible applications for the compound in combating microbial infections (Desai, Shihora, & Moradia, 2007).

Properties

IUPAC Name

[7-[(4-chlorophenyl)methylsulfanyl]-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2S/c1-3-17-4-8-19(9-5-17)25-30-26-23(12-22-20(14-32)13-29-16(2)24(22)33-26)27(31-25)34-15-18-6-10-21(28)11-7-18/h4-11,13,32H,3,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXPOUSZRZJAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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